molecular formula C8H7BrO3 B039784 4-Bromomandelic acid CAS No. 7021-04-7

4-Bromomandelic acid

Cat. No.: B039784
CAS No.: 7021-04-7
M. Wt: 231.04 g/mol
InChI Key: BHZBRPQOYFDTAB-UHFFFAOYSA-N
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Description

4-Bromomandelic acid is an organic compound with the molecular formula C₈H₇BrO₃. It is a derivative of mandelic acid, where a bromine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromomandelic acid can be synthesized through several methods. One common method involves the bromination of mandelic acid. The process typically includes the following steps:

    Bromination of Mandelic Acid: Mandelic acid is dissolved in glacial acetic acid, and bromine is added dropwise to the solution. The reaction mixture is stirred and maintained at a low temperature to control the reaction rate.

    Isolation of this compound: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as ether.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the use of bromobenzene and ethyl oxomalonate in the presence of stannic chloride, followed by hydrolysis to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromomandelic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-bromobenzoylformic acid.

    Reduction: Reduction of this compound can yield 4-bromo-α-hydroxyphenylacetic acid.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: 4-Bromobenzoylformic acid.

    Reduction: 4-Bromo-α-hydroxyphenylacetic acid.

    Substitution: Products depend on the nucleophile used, such as 4-methoxymandelic acid or 4-cyanomandelic acid.

Scientific Research Applications

4-Bromomandelic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromomandelic acid involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound acts as a substrate for enzymes like lipases, which catalyze its stereoselective transesterification . The bromine atom in the compound can also participate in halogen bonding, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

4-Bromomandelic acid can be compared with other halogenated mandelic acids, such as:

  • 2-Chloromandelic Acid
  • 3-Chloromandelic Acid
  • 4-Chloromandelic Acid
  • 4-Fluoromandelic Acid

Uniqueness:

Properties

IUPAC Name

2-(4-bromophenyl)-2-hydroxyacetic acid
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InChI

InChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
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InChI Key

BHZBRPQOYFDTAB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)Br
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Molecular Formula

C8H7BrO3
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DSSTOX Substance ID

DTXSID40871938
Record name Benzeneacetic acid, 4-bromo-.alpha.-hydroxy-
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Molecular Weight

231.04 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name p-Bromomandelic acid
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CAS No.

6940-50-7, 7021-04-7
Record name 4-Bromomandelic acid
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Record name Benzeneacetic acid, 4-bromo-.alpha.-hydroxy-
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Record name 4-Bromo-DL-mandelic Acid
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Record name P-BROMOMANDELIC ACID
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Synthesis routes and methods

Procedure details

Sodium hydroxide (72 g, 1.8 mol) is dissolved in 650 ml of water. The solution is heated to +60° C. and 1-(4-bromo-phenyl)-2,2-dichloro-ethanone (130 g, 0.48 mol) is added dropwise in order to control the reaction temperature not to exceed +65° C. After the addition is complete, stirring is continued for 1 hour at +60° C. The reaction mixture is then cooled to +15° C. and 95 ml of 10 N hydrochloric acid are added. Subsequently diethyl ether is added and the mixture is stirred vigorously for 30 minutes. The organic phase is separated and the aqueous layer is extracted twice with diethyl ether. The combined organic phases are washed with brine, dried over sodium sulfate and evaporated to yield (4-bromo-phenyl)-hydroxy-acetic acid. 1H-NMR (300 MHz, CDCl3): 4.95 (s, 1H, CHOH), 7.30 (d, 2H, CH arom.), 7.48 (d, 2H, CH arom.).
Quantity
72 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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